REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([CH:7]=[CH:8][CH:9]=[O:10])=[CH:5][CH:4]=1.C(C1C(=O)C(Cl)=C(Cl)[C:17](=[O:18])C=1C#N)#N.CO>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([CH:7]=[CH:8][C:9]([O:18][CH3:17])=[O:10])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
7.5 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=CC=O)C=C1
|
Name
|
|
Quantity
|
11.3 mmol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
400
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is taken in a round bottom flask
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 6 hrs under Dean Stark apparatus
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (observed by TLC and by GC analysis)
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
WASH
|
Details
|
washed with MeOH (5 ml×2)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product thus obtained
|
Type
|
WASH
|
Details
|
eluted with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=CC(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([CH:7]=[CH:8][CH:9]=[O:10])=[CH:5][CH:4]=1.C(C1C(=O)C(Cl)=C(Cl)[C:17](=[O:18])C=1C#N)#N.CO>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([CH:7]=[CH:8][C:9]([O:18][CH3:17])=[O:10])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
7.5 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=CC=O)C=C1
|
Name
|
|
Quantity
|
11.3 mmol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
400
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is taken in a round bottom flask
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 6 hrs under Dean Stark apparatus
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (observed by TLC and by GC analysis)
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
WASH
|
Details
|
washed with MeOH (5 ml×2)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product thus obtained
|
Type
|
WASH
|
Details
|
eluted with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=CC(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([CH:7]=[CH:8][CH:9]=[O:10])=[CH:5][CH:4]=1.C(C1C(=O)C(Cl)=C(Cl)[C:17](=[O:18])C=1C#N)#N.CO>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([CH:7]=[CH:8][C:9]([O:18][CH3:17])=[O:10])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
7.5 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=CC=O)C=C1
|
Name
|
|
Quantity
|
11.3 mmol
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
400
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is taken in a round bottom flask
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for 6 hrs under Dean Stark apparatus
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (observed by TLC and by GC analysis)
|
Type
|
FILTRATION
|
Details
|
the reaction mixture is filtered
|
Type
|
WASH
|
Details
|
washed with MeOH (5 ml×2)
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the filtrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude product thus obtained
|
Type
|
WASH
|
Details
|
eluted with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=CC(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |